Product packaging for Glycerophospho-N-Arachidonoyl Ethanolamine(Cat. No.:)

Glycerophospho-N-Arachidonoyl Ethanolamine

Cat. No.: B579973
M. Wt: 501.6 g/mol
InChI Key: PAGKVQGBMADPCS-DOFZRALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Identification and Characteristics of Precursor Lipids

The primary precursors for the biosynthesis of G-NAE are N-acyl phosphatidylethanolamines (NAPEs). These unique glycerophospholipids are characterized by the presence of three fatty acyl chains per molecule. nih.gov

NAPEs are a class of phospholipids (B1166683) that serve as the foundational molecules for the production of various N-acylethanolamines (NAEs), including the endocannabinoid anandamide (B1667382). universiteitleiden.nlwikipedia.org They are formed through the N-acylation of phosphatidylethanolamine (B1630911) (PE). nih.govresearchgate.net While several species of NAPEs exist, the precursor to anandamide, N-arachidonoyl-phosphatidylethanolamine (NArPE), constitutes a small fraction of the total NAPE pool in neurons, estimated to be around 0.1%. nih.gov Despite its low abundance, the levels of NArPE can increase significantly under conditions of neuronal injury. nih.gov

NAPEs are not only precursors to anandamide but also to other bioactive NAEs like palmitoylethanolamide (B50096) and oleoylethanolamide, which are quantitatively more abundant. nih.gov These molecules are involved in a range of biological functions, including appetite suppression and inflammation. nih.govwikipedia.org The diverse nature of NAEs underscores the importance of the NAPE pool as a source of various signaling lipids.

The synthesis of NAPEs is catalyzed by N-acyltransferases, enzymes that transfer an acyl group from a donor phospholipid to the primary amine of phosphatidylethanolamine (PE). nih.govresearchgate.net This reaction is a critical committed step in the biosynthesis of endocannabinoids. youtube.com

Two main types of N-acyltransferases have been identified:

Calcium-Dependent N-Acyltransferase (Ca-NAT): This enzyme activity, highly expressed in the brain, was first described over three decades ago. nih.gov More recently, the serine hydrolase PLA2G4E has been identified as a mouse brain Ca-NAT. nih.gov

Calcium-Independent N-Acyltransferases (PLA/AT family): This family, also known as HRAS-like suppressor (HRASLS) proteins, consists of five members (PLA/AT-1 through -5) that exhibit N-acyltransferase activity. nih.gov Overexpression of these enzymes in cells leads to a significant increase in the production of NAPEs. nih.gov

The transfer of the acyl chain typically occurs from the sn-1 position of a donor phospholipid, such as phosphatidylcholine (PC), to the amino group of PE. universiteitleiden.nlnih.gov

Enzymatic Generation of Glycerophospho-N-Arachidonoyl Ethanolamine (B43304) from NAPEs

Once formed, NAPEs can be metabolized through various pathways. One such pathway leads to the generation of G-NAE through the action of specific phospholipases.

The enzyme α/β-hydrolase domain containing 4 (ABHD4) plays a crucial role in the deacylation of NAPEs to form G-NAE. reactome.orgnih.govnih.gov ABHD4 is a serine hydrolase that functions as a phospholipase/lysophospholipase B, selectively hydrolyzing the sn-1 and sn-2 acyl chains from NAPEs. semanticscholar.orgsinobiological.com This double deacylation results in the formation of glycerophospho-N-acyl ethanolamine (GP-NAE), including G-NAE. nih.govnih.govbiorxiv.org

ABHD4 exhibits selectivity for NAPEs and lyso-NAPEs over other lysophospholipids and can hydrolyze substrates with various N-acyl chains, including saturated and polyunsaturated ones. semanticscholar.orgsinobiological.com The distribution of ABHD4 in mouse tissues closely aligns with the observed lysoNAPE-lipase activity, further supporting its role in this metabolic pathway. semanticscholar.org

Besides ABHD4, other phospholipase A1/A2 enzymes can also contribute to the deacylation of NAPEs, leading to the formation of lyso-NAPEs. nih.govresearchgate.net These lyso-NAPEs can then be further metabolized. For instance, the sequential action of a phospholipase A2 (PLA2) and a lysophospholipase D (lysoPLD) has been proposed as another biosynthetic route for NAEs. researchgate.net In this pathway, PLA2 hydrolyzes NAPE to N-acyl-lysoPE, which is then converted to an NAE by a lysoPLD. researchgate.net

Conversion of Glycerophospho-N-Arachidonoyl Ethanolamine to N-Arachidonoyl Ethanolamine (Anandamide)

The final step in this biosynthetic route is the conversion of G-NAE to anandamide. This reaction is catalyzed by glycerophosphodiester phosphodiesterase 1 (GDE1). nih.govnih.govcaymanchem.com GDE1 hydrolyzes the glycerophospho ester bond of G-NAE, releasing anandamide and glycerol-3-phosphate. nih.gov This phosphodiesterase-mediated cleavage of the intermediate G-NAE completes the multi-step pathway for anandamide biosynthesis that is independent of NAPE-PLD. semanticscholar.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H44NO7P B579973 Glycerophospho-N-Arachidonoyl Ethanolamine

Properties

IUPAC Name

2,3-dihydroxypropyl 2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(29)26-20-21-32-34(30,31)33-23-24(28)22-27/h6-7,9-10,12-13,15-16,24,27-28H,2-5,8,11,14,17-23H2,1H3,(H,26,29)(H,30,31)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGKVQGBMADPCS-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOP(=O)(O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCOP(=O)(O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H44NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Metabolic Pathways of Glycerophospho N Arachidonoyl Ethanolamine

Conversion of Glycerophospho-N-Arachidonoyl Ethanolamine (B43304) to N-Arachidonoyl Ethanolamine (Anandamide)

Glycerophosphodiesterase 1 (GDE1) Mediated Hydrolysis

Glycerophospho-N-arachidonoyl ethanolamine (GP-NArE) is a key intermediate in one of the biosynthetic pathways of anandamide (B1667382) (AEA). nih.govcaymanchem.com The final step in this pathway involves the hydrolysis of the phosphodiester bond within the GP-NArE molecule. This critical reaction is catalyzed by the enzyme Glycerophosphodiesterase 1 (GDE1), also known as MIR16. nih.govnih.gov Research has identified GDE1 as a broadly expressed integral membrane protein with significant GP-NAE phosphodiesterase activity. nih.govnih.gov

The process begins with the double O-deacylation of N-arachidonoyl phosphatidylethanolamine (B1630911) (NArPE) by the enzyme α/β-hydrolase 4 (Abh4), which yields GP-NArE. nih.govnih.gov GDE1 then acts on GP-NArE, hydrolyzing it to release the endocannabinoid anandamide and glycerol (B35011) 3-phosphate. nih.govnih.gov This sequential action of Abh4 and GDE1 constitutes a significant multistep pathway for anandamide production in the nervous system. nih.govnih.gov

Studies have shown that the GP-NAE phosphodiesterase activity in brain tissue is found exclusively in the membrane fraction, which is consistent with GDE1's nature as an integral membrane protein. nih.gov Biochemical analyses have revealed that GDE1 exhibits a slightly alkaline pH optimum and is sensitive to cations. Its activity is inhibited by EDTA, calcium, and zinc, and activated by magnesium, characteristics that closely match the observed GP-NAE phosphodiesterase activity in the brain. nih.gov

GDE1 is part of a larger family of enzymes that hydrolyze glycerol-phosphodiesters to release glycerol-phosphate and an alcohol. nih.gov While these enzymes are known to be involved in the metabolism of other glycerophospholipids like glycerophosphoethanolamine (B1239297) and glycerophosphocholine, the identification of its role with GP-NAE has been crucial in understanding anandamide biosynthesis. nih.gov Furthermore, GDE1 can hydrolyze various forms of GP-NAEs, showing high activity with substrates containing C16:0, C18:1, and C20:4 (arachidonoyl) acyl chains. nih.gov The rapid endogenous flux through this pathway is suggested by the significant accumulation of GP-NAEs in brain extracts when phosphodiesterase-mediated degradation is inhibited. nih.govnih.gov

Table 1: Key Characteristics of GDE1-Mediated Hydrolysis

Feature Description Source(s)
Enzyme Glycerophosphodiesterase 1 (GDE1) nih.gov, nih.gov
Substrate This compound (GP-NArE) nih.gov, caymanchem.com
Products Anandamide (AEA) and Glycerol 3-phosphate nih.gov, nih.gov
Cellular Location Integral membrane protein nih.gov
Tissue Expression Broadly expressed, including in the brain nih.gov, nih.gov
Cation Sensitivity Activated by Magnesium (Mg²⁺); Inhibited by Calcium (Ca²⁺) and Zinc (Zn²⁺) nih.gov
pH Optimum Slightly alkaline nih.gov
Preceding Enzyme α/β-hydrolase 4 (Abh4) nih.gov, nih.gov

Alternative and Interconnected Pathways for N-Acylethanolamine Production

While the pathway involving GDE1 is significant, the biosynthesis of N-acylethanolamines (NAEs), including anandamide, is not limited to a single route. Research has uncovered multiple, often interconnected, pathways, highlighting the complexity of endocannabinoid synthesis. nih.govmdpi.com The existence of these alternative routes was strongly suggested by studies on mice lacking N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), a key enzyme in another major pathway. These mice did not show a significant reduction in brain anandamide levels, indicating that other biosynthetic mechanisms can compensate. nih.gov

One of the most well-documented pathways involves the direct hydrolysis of N-acyl-phosphatidylethanolamine (NAPE) by NAPE-PLD. nih.govresearchgate.net This enzyme, belonging to the metallo-beta-lactamase family, releases NAE and phosphatidic acid. nih.govresearchgate.net The synthesis of the NAPE precursor itself is catalyzed by an N-acyltransferase (NAT), which transfers an acyl group from a phospholipid like phosphatidylcholine to the amino group of phosphatidylethanolamine. nih.govresearchgate.netfrontiersin.org

However, several NAPE-PLD-independent pathways have been identified:

The Abh4/GDE1 Pathway: As detailed in the previous section, this pathway involves the sequential action of α/β-hydrolase domain 4 (Abh4) and GDE1. nih.govresearchgate.netnih.gov Abh4 removes the two O-acyl chains from NAPE to form glycerophospho-N-acylethanolamine (GP-NAE), which is then hydrolyzed by GDE1 to yield anandamide. nih.govfrontiersin.orgwikipedia.org

The Phospholipase C (PLC)/Phosphatase Pathway: Another alternative route involves the hydrolysis of NAPE by a phospholipase C (PLC), which produces phospho-anandamide (pAEA). frontiersin.orgwikipedia.orgresearchgate.net This intermediate is subsequently dephosphorylated by phosphatases, such as protein tyrosine phosphatase non-receptor type 22 (PTPN22), to generate anandamide. researchgate.netfrontiersin.orgwikipedia.org In macrophages, the synthesis of anandamide induced by endotoxins appears to proceed exclusively through this PLC/phosphatase pathway. nih.gov

The cPLA₂γ Pathway: The cytosolic phospholipase A₂ γ (cPLA₂γ) can sequentially hydrolyze both acyl chains of NAPE, first acting as a PLA₂ and then as a lysophospholipase, to generate GP-NAE. nih.gov This GP-NAE can then enter the GDE1-mediated pathway to produce NAEs. nih.gov

These pathways are not mutually exclusive and can operate in parallel. The dominant pathway may vary depending on the tissue and the specific physiological conditions. For instance, in brain homogenates, both the PLC/phosphatase and the Abh4 pathways contribute to converting NAPE to anandamide, with the former being more active during shorter incubation times and the latter during longer ones. nih.gov This redundancy ensures a robust and tightly regulated supply of NAEs for cellular signaling. nih.govfrontiersin.org

Table 2: Major Biosynthetic Pathways of Anandamide

Pathway Key Enzymes Intermediate(s) Source(s)
NAPE-PLD Pathway N-acyltransferase (NAT), NAPE-specific phospholipase D (NAPE-PLD) N-arachidonoyl-phosphatidylethanolamine (NAPE) nih.gov, researchgate.net, researchgate.net
Abhd4/GDE1 Pathway α/β-hydrolase domain 4 (Abhd4), Glycerophosphodiesterase 1 (GDE1) NAPE, this compound (GP-NArE) nih.gov, frontiersin.org, wikipedia.org
PLC/Phosphatase Pathway Phospholipase C (PLC), Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22) NAPE, Phospho-anandamide (pAEA) frontiersin.org, wikipedia.org, nih.gov, researchgate.net

Pathways for Catabolism of Downstream Metabolites (e.g., Anandamide)

The biological actions of anandamide are terminated through enzymatic degradation. This catabolism primarily occurs via hydrolysis, but oxidative pathways also play a significant role, converting anandamide into various other molecules.

Oxidative Metabolism by Cyclooxygenases (COX), Lipoxygenases (LOX), and Cytochrome P450s (CYP450s)

In addition to hydrolysis by FAAH, anandamide can be metabolized through oxidative pathways involving several key enzymes. frontiersin.orgnih.gov These pathways convert anandamide into a variety of oxygenated metabolites, some of which possess their own biological activities. nih.govnih.gov

Cyclooxygenases (COX): Cyclooxygenase-2 (COX-2), an enzyme known for its role in producing prostaglandins (B1171923) from arachidonic acid, can also oxygenate anandamide. frontiersin.orgnih.gov This process yields prostaglandin-ethanolamides (PG-EAs), also known as prostamides. frontiersin.orgnih.gov While COX-1 can also metabolize anandamide, it is significantly less efficient than COX-2. nih.gov In the brain, COX-2 is constitutively expressed in regions like the hippocampus and cortex and can compete with FAAH for anandamide as a substrate. nih.gov Inhibition of COX-2 has been shown to redirect anandamide away from this oxidative pathway and towards hydrolysis by FAAH, indicating that COX-2 plays a tangible role in regulating regional anandamide metabolism in vivo. nih.gov

Lipoxygenases (LOX): Various lipoxygenase (LOX) isoforms, including 5-LOX, 12-LOX, and 15-LOX, can oxygenate anandamide. frontiersin.orgnih.gov This enzymatic action targets the arachidonic acid backbone of the anandamide molecule, producing hydroxyeicosatetraenoyl-ethanolamides (HETE-EAs). frontiersin.org For example, human platelets and leukocytes can synthesize these oxygenated derivatives of anandamide. frontiersin.org These oxidative pathways generate a diverse array of bioactive lipids, expanding the metabolic fate and potential signaling functions of anandamide. wikipedia.orgnih.gov

Cytochrome P450s (CYP450s): The cytochrome P450 (CYP450) superfamily of enzymes also contributes to anandamide metabolism. frontiersin.orgnih.gov Several CYP450 isoforms can oxidize anandamide to form both epoxyeicosatrienoic acid ethanolamides (EET-EAs) and hydroxyeicosatetraenoic acid ethanolamides (HETE-EAs). frontiersin.orgnih.gov For example, purified human CYP2J2, an epoxygenase expressed in the intestine and heart, metabolizes anandamide into various EET-EAs (5,6-, 8,9-, 11,12-, and 14,15-EET-EA) and 20-HETE-EA. nih.gov While CYP2J2 is capable of this metabolism, it may not be the primary P450 enzyme responsible for anandamide oxidation in all tissues. nih.gov The involvement of these oxidative enzymes highlights the metabolic crossroads between the endocannabinoid system and the eicosanoid pathways. nih.gov

Table 4: Oxidative Pathways for Anandamide Catabolism

Enzyme Family Key Isoforms Metabolite Class(es) Source(s)
Cyclooxygenases (COX) COX-2 Prostaglandin-ethanolamides (Prostamides) nih.gov, frontiersin.org, nih.gov
Lipoxygenases (LOX) 5-LOX, 12-LOX, 15-LOX Hydroxyeicosatetraenoyl-ethanolamides (HETE-EAs) frontiersin.org, nih.gov, wikipedia.org
Cytochrome P450s (CYP450s) CYP2J2 and others Epoxyeicosatrienoic acid ethanolamides (EET-EAs), HETE-EAs nih.gov, frontiersin.org

Biological Significance and Cellular Regulation of Glycerophospho N Arachidonoyl Ethanolamine

Endogenous Occurrence and Distribution in Biological Systems

Glycerophospho-N-Arachidonoyl Ethanolamine (B43304) (GP-NAE) is a key intermediate metabolite in the biosynthesis of the endocannabinoid anandamide (B1667382). Its presence in biological systems is transient, reflecting its role as a precursor in a multi-step enzymatic cascade.

GP-NAE, as part of a class of glycerophospho-N-acyl ethanolamines (GP-NAEs), has been detected and measured in mammalian tissues. For instance, glycerophospho-N-acyl ethanolamine precursors have been identified in mouse brain. nih.govnih.gov Furthermore, Glycerophospho-N-Arachidonoyl Ethanolamine has been specifically identified in human blood. hmdb.ca Its direct precursor, N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE), from which GP-NAE is formed, has been quantified in rat brain tissue at concentrations of approximately 22 ± 16 pmol/gm. nih.gov For context, the level of the final product, anandamide, in the same tissue was measured at 11 ± 7 pmol/gm. nih.gov The relative concentrations of these related lipids underscore the dynamic nature of the endocannabinoid biosynthetic pathway.

Table 1: Example Concentrations of Anandamide and its Precursor in Brain Tissue This table provides contextual data on the endocannabinoid anandamide and its direct precursor, NAPE, in mammalian brain tissue. The levels of GP-NAE are transient and part of the conversion process from NAPE to anandamide.

CompoundTissueSpeciesConcentration (pmol/g wet tissue)
N-Arachidonoyl Phosphatidylethanolamine (NAPE)Whole BrainRat22 ± 16 nih.gov
Anandamide (AEA)Whole BrainRat11 ± 7 nih.gov
Anandamide (AEA)Cerebellum, Hippocampus, Prefrontal CortexHuman~250 - 500 researchgate.net

The cellular and tissue concentrations of GP-NAE are subject to dynamic regulation, primarily dictated by the activity of enzymes involved in its synthesis and degradation. The formation of its precursor, NAPE, is a critical regulatory step. This process is catalyzed by a calcium-dependent N-acyltransferase enzyme. nih.gov Research has shown that the biosynthesis of NAPE and the subsequent formation of anandamide are tightly coupled processes that can be stimulated by elevations in intracellular calcium levels, such as those occurring during neural activity. nih.gov This suggests that the availability of GP-NAE is not static but rather fluctuates in response to specific physiological stimuli, linking neuronal activity directly to the production of endocannabinoids. nih.gov

Intracellular Lipid Homeostasis and Membrane Dynamics Interplay

GP-NAE is a glycerophospholipid, a fundamental class of lipids that are primary components of cellular membranes. nih.gov The synthesis and degradation of GP-NAE are integral parts of the broader process of membrane glycerophospholipid remodeling. nih.gov This remodeling cycle, involving the action of various phospholipases and acyltransferases, is crucial for generating the diverse lipid composition of different cellular membranes and organelles, which in turn affects membrane functions like trafficking and fusion events. nih.gov

The formation of GP-NAE occurs through the deacylation of NAPE, a unique membrane phospholipid characterized by three fatty acyl chains. nih.gov This conversion, catalyzed by enzymes such as α/β-hydrolase 4 (ABHD4), modifies a core membrane lipid, thereby directly participating in the maintenance of intracellular lipid homeostasis and influencing membrane dynamics. nih.govnih.gov The subsequent hydrolysis of GP-NAE by glycerophosphodiesterases to release anandamide further contributes to this dynamic interplay, liberating a potent signaling molecule while altering the lipid landscape of the cell.

Crucial Precursor Role in Endocannabinoid Signaling Cascade

GP-NAE is recognized primarily for its essential role as a direct precursor in the biosynthesis of anandamide, a key endocannabinoid neurotransmitter. targetmol.cnscbt.comcaymanchem.combiomol.com

Several enzymatic pathways lead from the membrane lipid NAPE to the formation of anandamide. One significant pathway proceeds through GP-NAE as an intermediate. nih.govnih.gov In this multi-step process:

N-Arachidonoyl Phosphatidylethanolamine (NAPE) is first acted upon by a phospholipase A2 or the hydrolase ABHD4, which removes an O-acyl chain to form N-acyl-lysoPE. nih.govnih.gov

N-acyl-lysoPE is then further O-deacylated, a reaction also catalyzed by ABHD4, to yield this compound (GP-NAE). nih.gov

Finally, GP-NAE is hydrolyzed by a member of the glycerophosphodiesterase (GDE) family, specifically GDE1, which cleaves the glycerophospho bond to release anandamide (N-Arachidonoyl Ethanolamine). nih.govnih.govcaymanchem.com

This pathway demonstrates the direct and indispensable role of GP-NAE in contributing to the cellular pool of anandamide.

Table 2: Enzymatic Pathway from NAPE to Anandamide via GP-NAE This table outlines the sequential enzymatic reactions involved in the synthesis of anandamide where GP-NAE is a key intermediate.

StepSubstrateEnzyme(s)Product
1N-Arachidonoyl Phosphatidylethanolamine (NAPE)α/β-hydrolase 4 (ABHD4) / Phospholipase A2N-Arachidonoyl-lysoPE
2N-Arachidonoyl-lysoPEα/β-hydrolase 4 (ABHD4)This compound (GP-NAE)
3This compound (GP-NAE) Glycerophosphodiesterase 1 (GDE1)Anandamide (AEA)

Anandamide is a biologically active lipid that functions as a partial agonist for the central cannabinoid (CB1) receptor and can also activate the peripheral cannabinoid (CB2) receptor. nih.govcaymanchem.com The activation of these G protein-coupled receptors leads to a variety of cellular responses, including the modulation of neurotransmitter release. nih.gov

Therefore, the rate of synthesis and hydrolysis of GP-NAE directly controls the availability of anandamide to bind to and activate these receptors. An increased flux through the GP-NAE pathway can elevate local anandamide levels, thereby enhancing the activation of CB1 and CB2 receptors and heightening the endocannabinoid tone. Conversely, regulation of the enzymes that produce or consume GP-NAE can dampen this signaling. This indirect mechanism makes the metabolic pathways involving GP-NAE a crucial control point for the physiological processes modulated by the endocannabinoid system, such as pain, mood, and memory. mdpi.com

Broader Functional Implications at the Cellular and Systemic Levels (via its downstream products)

This compound (GP-NAE) is a key intermediate in an alternative biosynthetic pathway for N-arachidonoyl ethanolamine, more commonly known as anandamide (AEA). nih.govsemanticscholar.orgnih.govcaymanchem.com Therefore, the broader functional implications of GP-NAE are realized through the actions of its primary downstream product, anandamide, a well-characterized endocannabinoid.

Modulation of Intracellular Signaling Networks

Anandamide is a bioactive lipid that modulates a variety of intracellular signaling networks, primarily by acting as an agonist at cannabinoid receptors. caymanchem.com The most studied of these are the CB1 and CB2 receptors, which are G-protein-coupled receptors (GPCRs). caymanchem.com The activation of these receptors by anandamide initiates a cascade of intracellular events that influence cellular function.

Retrograde Signaling: In the central nervous system, anandamide famously functions as a retrograde messenger. nih.govnih.gov Synthesized and released from postsynaptic neurons "on-demand," it travels backward across the synapse to bind to presynaptic CB1 receptors. This binding inhibits the release of neurotransmitters, thereby modulating synaptic strength and plasticity. nih.govnih.govroyalsocietypublishing.org This mechanism, known as depolarization-induced suppression of inhibition or excitation, is a critical form of short- and long-term synaptic regulation.

G-Protein-Coupled Pathways: As a GPCR agonist, anandamide's binding to CB1 and CB2 receptors leads to the inhibition of adenylyl cyclase, which reduces intracellular levels of cyclic adenosine monophosphate (cAMP). researchgate.net It also leads to the activation of mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in regulating a wide range of cellular processes including cell proliferation, differentiation, and survival. researchgate.net

Ion Channel Modulation: Anandamide can also directly and indirectly modulate the activity of various ion channels, further influencing cellular excitability and signaling.

The synthesis of anandamide via the GP-NAE intermediate, catalyzed by the enzyme glycerophosphodiesterase GDE1, represents a significant pathway for the production of this signaling molecule, thereby contributing to the regulation of these intricate intracellular networks. caymanchem.comnih.gov

Involvement in Inflammatory Responses and Pain Signaling Pathways (Indirect)

The downstream products of this compound are deeply implicated in the complex regulation of inflammation and pain. This involvement is largely indirect, stemming from the dual roles of anandamide and its metabolic byproducts.

Anti-inflammatory and Analgesic Signaling: The endocannabinoid system is recognized for its role in suppressing inflammatory responses and pain signaling. Elevating the endogenous levels of anandamide, for instance by pharmacologically inhibiting its primary degrading enzyme, Fatty Acid Amide Hydrolase (FAAH), produces significant analgesic and anti-inflammatory effects in preclinical models. nih.govmdpi.com This suggests that anandamide itself, acting through cannabinoid receptors, exerts a tonic, resolving effect on inflammation and nociception. nih.gov The endocannabinoid system helps suppress sensitization and neurogenic inflammation in damaged tissues. escholarship.org

Pro-inflammatory Potential of Metabolites: The degradation of anandamide by FAAH yields two products: ethanolamine and arachidonic acid. nih.govnih.gov Arachidonic acid is a key polyunsaturated fatty acid that serves as the precursor for the biosynthesis of eicosanoids, a large family of potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. nih.govnih.gov Specifically, arachidonic acid can be metabolized by cyclooxygenase (COX) enzymes to produce prostaglandins, which are central to promoting inflammatory responses, pain, and fever. nih.gov This metabolic link means that while anandamide signaling can be anti-inflammatory, its breakdown provides the raw material for pro-inflammatory pathways, illustrating a complex regulatory balance.

This dualistic role highlights the intricate and indirect manner in which the metabolic pathway involving this compound influences systemic inflammatory and pain responses.

Analytical and Methodological Approaches for Glycerophospho N Arachidonoyl Ethanolamine Research

Advanced Mass Spectrometry Techniques for Identification and Quantification

Mass spectrometry (MS) stands as a cornerstone in the analysis of Gp-NAE, offering high sensitivity and specificity. Various MS-based strategies are employed to elucidate its presence and concentration in biological matrices.

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful techniques for the detection and quantification of Gp-NAE. nih.govresearchgate.net These methods involve the separation of lipids from a biological extract via liquid chromatography followed by their ionization and detection by a mass spectrometer. nih.govnih.gov For Gp-NAE, soft ionization techniques like electrospray ionization (ESI) are commonly used. nih.gov

In tandem MS, specific precursor ions of Gp-NAE are selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), enhances the selectivity and sensitivity of the analysis. nih.govnih.gov The fragmentation of Gp-NAEs in negative ionization mode typically yields three predominant ions: a phospho-NAE peak ([M - H - 74]⁻), and two peaks corresponding to glycerophosphate and its dehydrated form at m/z 171 and 153, respectively. nih.gov The phospho-NAE fragment is particularly useful for both identification and quantification as it confirms the specific N-acyl chain of the parent Gp-NAE molecule. nih.gov

Interactive Data Table: Characteristic Fragment Ions of Gp-NAEs in Negative Ion Mode MS/MS

Precursor IonFragment IonDescription
[M-H]⁻[M - H - 74]⁻Phospho-NAE
[M-H]⁻171 m/zGlycerophosphate
[M-H]⁻153 m/zDehydrated glycerophosphate

This table summarizes the key fragment ions observed during the tandem mass spectrometry analysis of Glycerophospho-N-Arachidonoyl Ethanolamine (B43304) in negative ionization mode, which are crucial for its specific identification and quantification.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for the unambiguous identification and structural elucidation of Gp-NAE. rsc.orguci.edu Instruments like hybrid ion trap/Orbitrap systems can achieve mass measurements of both the parent Gp-NAE ion and its fragments with high precision, often within a few parts per million (ppm) of their theoretical masses. nih.govnih.gov This level of accuracy is critical for confirming the elemental composition of the molecule and distinguishing it from other lipids with similar masses. tamu.edu

The use of HRMS has been instrumental in confirming the identity of endogenous Gp-NAEs in biological samples, such as the mouse brain, providing strong evidence for their natural occurrence. nih.gov

Lipidomics, the large-scale study of lipids in biological systems, employs both untargeted and targeted approaches to analyze Gp-NAE and related molecules. nih.govresearchgate.netresearchgate.net

Untargeted lipidomics aims to comprehensively profile all detectable lipids in a sample without preconceived bias. mdpi.com This approach is valuable for discovering novel lipids and identifying broad alterations in lipid metabolism in different physiological or pathological states. nih.gov Untargeted lipidomics has been used to study the effects of genetic modifications, such as in ABHD4 knockout mice, revealing changes in multiple classes of N-acyl phospholipids (B1166683), including Gp-NAEs. nih.gov

Targeted lipidomics , on the other hand, focuses on the precise and sensitive quantification of a specific, predefined set of lipids, including Gp-NAE. researchgate.net This approach offers higher sensitivity and accuracy for quantifying known lipids and is often used to validate findings from untargeted studies. nih.gov Targeted analysis is crucial for understanding the dynamics of specific metabolic pathways involving Gp-NAE. nih.gov

Both strategies are often used in a complementary manner to provide a comprehensive understanding of the lipid landscape in which Gp-NAE functions. nih.gov

Biochemical and Enzymatic Assays for Pathway Characterization

Biochemical and enzymatic assays are fundamental for characterizing the metabolic pathways that produce and degrade Gp-NAE. These assays typically involve incubating cell or tissue homogenates, or purified enzymes, with substrates and then measuring the formation of products. universiteitleiden.nl

For instance, the activity of enzymes like α/β-hydrolase domain-containing protein 4 (ABHD4), which is involved in the conversion of N-acyl phosphatidylethanolamine (B1630911) (NAPE) to Gp-NAE, can be assessed by measuring the release of fatty acids or the formation of lyso-NAPE. nih.govsemanticscholar.org Similarly, the activity of glycerophosphodiesterases like GDE1, which hydrolyzes Gp-NAE to N-acylethanolamine (NAE), can be determined by measuring the production of NAE. nih.gov These assays often utilize radiolabeled or fluorescently tagged substrates to facilitate the detection and quantification of the products. wikipedia.org The development of fluorescence-based assays has increased the throughput for screening potential inhibitors of these enzymes. universiteitleiden.nl

Isotopic Labeling Strategies for Metabolic Flux Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and determine the flux through metabolic pathways. In the context of Gp-NAE research, stable isotope-labeled precursors, such as deuterated arachidonic acid ([³H]arachidonic acid), can be introduced into a biological system. nih.gov The incorporation of the isotopic label into Gp-NAE and its downstream metabolites is then monitored over time using mass spectrometry. nih.gov

Application of Genetic Knockout/Knockdown Models for Pathway Validation

The use of genetic models, such as knockout (KO) or knockdown mice, is a critical step in validating the physiological roles of enzymes involved in Gp-NAE metabolism. nih.govnih.gov By deleting or reducing the expression of a specific enzyme, researchers can observe the resulting changes in the levels of Gp-NAE and other related lipids.

ABHD4-deficient mice: Studies using ABHD4 knockout mice have shown that this enzyme plays a significant role in regulating the levels of Gp-NAEs in the brain. nih.govmdpi.com While these mice did not show significant changes in the brain levels of anandamide (B1667382) (AEA) or other NAEs, they did exhibit reduced levels of GP-NAEs. nih.gov This suggests that ABHD4 is a key enzyme in the production of Gp-NAE in vivo. nih.gov

NAPE-PLD knockout mice: The analysis of mice lacking N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme that can directly produce NAEs from NAPEs, has highlighted the importance of alternative pathways, including the one involving Gp-NAE as an intermediate. semanticscholar.orgrsc.org The characterization of NAPE-PLD deficient mice revealed the presence of NAPE-PLD-independent pathways for NAE biosynthesis. rsc.org

These genetic models provide in vivo evidence for the proposed metabolic pathways and are invaluable for understanding the functional significance of Gp-NAE. nih.gov

Interactive Data Table: Key Enzymes in Gp-NAE Metabolism and their Study Models

EnzymeFunction in Gp-NAE PathwayKey Research Model
ABHD4Catalyzes the deacylation of NAPE to form Gp-NAEABHD4-deficient mice
NAPE-PLDAlternative pathway for NAE synthesis, not directly involving Gp-NAENAPE-PLD knockout mice
GDE1Hydrolyzes Gp-NAE to produce NAEGDE1 knockout mice

This table outlines the primary enzymes involved in the metabolic pathways of Glycerophospho-N-Arachidonoyl Ethanolamine, their specific roles, and the crucial genetic models used to validate their functions in vivo.

In Vitro and Ex Vivo Cell and Tissue Culture Systems for Mechanistic Investigations

The mechanistic investigation of this compound (GP-NAE) has been advanced through the use of various in vitro and ex vivo models. These systems have been instrumental in elucidating the role of GP-NAE as a key intermediate in the biosynthetic pathways of N-acylethanolamines (NAEs), particularly the endocannabinoid anandamide. Research has largely focused on cell lines and tissue preparations that allow for the study of the enzymatic processes leading to the formation and subsequent conversion of GP-NAE.

Cell Culture Models in GP-NAE Research

A variety of cell lines have been employed to dissect the molecular pathways involving GP-NAE. These models offer the advantage of a controlled environment for genetic manipulation and pharmacological studies.

Human Embryonic Kidney 293 (HEK293) cells have been a valuable tool for overexpressing enzymes involved in the NAE biosynthetic cascade. By engineering these cells to express specific phospholipases, researchers can induce the production of N-Arachidonoyl Phosphatidylethanolamine (NAPE), the precursor to GP-NAE, and its subsequent metabolites. This allows for a detailed examination of the enzymatic steps and the factors that regulate them.

Rat Basophilic Leukemia (RBL-2H3) cells have served as a model system for studying anandamide synthesis and release. Notably, the absence of detectable NAPE-hydrolyzing phospholipase D (NAPE-PLD) expression in these cells points towards the operation of alternative biosynthetic pathways, such as the one proceeding through GP-NAE. Studies in RBL-2H3 cells have provided insights into the cellular machinery that compensates for the lack of the canonical NAPE-PLD pathway.

Neuroblastoma cell lines, such as N18TG2 cells, have been utilized in the broader context of anandamide metabolism. These cells provide a neuronal-like environment to investigate the complete lifecycle of endocannabinoids, from synthesis, which can involve GP-NAE, to their degradation.

Primary cultures of cortical neurons have been instrumental in studying the initial steps of the pathway, namely the biosynthesis of N-arachidonoyl PE. Investigations using these primary cells have demonstrated that their formation is a critical prerequisite for the subsequent generation of GP-NAE and anandamide.

The table below summarizes key cell culture systems used in research pertinent to GP-NAE.

Cell LineCell TypeExperimental ContextKey Findings Related to GP-NAE Pathway
HEK293 Human Embryonic KidneyOverexpression of biosynthetic enzymesElucidation of enzymatic steps leading to NAPE and its metabolites, including GP-NAE.
RBL-2H3 Rat Basophilic LeukemiaAnandamide synthesis and releaseEvidence for alternative biosynthetic pathways for anandamide, potentially involving GP-NAE, in the absence of NAPE-PLD.
N18TG2 Mouse NeuroblastomaAnandamide metabolismStudy of the overall metabolic network of endocannabinoids, including pathways that may involve GP-NAE.
Primary Cortical Neurons Rat Primary NeuronsBiosynthesis of N-arachidonoyl PEDemonstration of the formation of the precursor molecule necessary for GP-NAE synthesis.

Ex Vivo Tissue Models for Studying GP-NAE Metabolism

Ex vivo preparations of tissues, particularly from the brain, have provided crucial evidence for the physiological relevance of the GP-NAE pathway. These models maintain a more complex cellular and biochemical environment compared to cultured cells.

A significant breakthrough in understanding the role of GP-NAE came from studies using brain tissue homogenates from mice lacking the NAPE-PLD enzyme (NAPE-PLD -/-). In these ex vivo systems, researchers observed the accumulation of an intermediate metabolite when the conversion of lysoNAPE to NAE was blocked. This intermediate was identified as GP-NAE, providing strong evidence for a NAPE-PLD-independent pathway for anandamide biosynthesis that proceeds through the formation of GP-NAE. semanticscholar.org This alternative route involves the double deacylation of NAPE to yield GP-NAE, which is then cleaved by a phosphodiesterase to produce anandamide. semanticscholar.org

Furthermore, ex vivo studies with rat brain tissue have been fundamental in identifying the presence of N-arachidonoyl PE, the direct precursor to GP-NAE, under normal physiological conditions. nih.gov These investigations have also characterized the N-acyltransferase activity responsible for its synthesis. nih.gov

The following table details the use of ex vivo tissue models in the investigation of GP-NAE.

Tissue ModelOrganismExperimental ContextKey Findings Related to GP-NAE
Brain Tissue Homogenates Mouse (NAPE-PLD -/-)Anandamide biosynthesis pathway analysisAccumulation of GP-NAE, confirming its role as an intermediate in a NAPE-PLD-independent pathway. semanticscholar.org
Brain Tissue RatIdentification of endocannabinoid precursorsDetection of endogenous N-arachidonoyl PE and characterization of the enzymatic activity for its synthesis. nih.gov
Testis Tissue Mouse (NAPE-PLD -/-)NAE biosynthesis in peripheral tissuesIndication that the GP-NAE-mediated pathway is also active in non-neuronal tissues. semanticscholar.org

Translational Research Perspectives and Future Directions

Identification as a Putative Biomarker through Lipidomics and Metabolomics Analysis

The detection of glycerophospho-N-arachidonoyl ethanolamine (B43304) as an endogenous constituent in mammalian tissues, particularly the brain, has positioned it as a potential biomarker for various physiological and pathological states. nih.gov Advanced analytical techniques, especially lipidomics and metabolomics platforms utilizing mass spectrometry, have been instrumental in the identification and quantification of GP-NAE and other N-acyl phosphatidylethanolamine (B1630911) (NAPE)-derived lipids. nih.govosti.govresearchgate.net

Key Research Findings:

FindingImplication for Biomarker Potential
Endogenous presence in brain tissue nih.govEstablishes its physiological relevance in the central nervous system.
Rapid metabolic turnover nih.govLevels may be sensitive indicators of metabolic pathway dysregulation.
Measurable in biological matrices hmdb.canih.govFeasible for use in clinical and research settings.

Exploration of Associated Regulatory Enzymes (e.g., GDE1, ABHD4) as Molecular Targets for Pharmacological Intervention

The enzymes responsible for the synthesis and degradation of glycerophospho-N-arachidonoyl ethanolamine are prime candidates for pharmacological intervention to modulate the endocannabinoid system. Two key enzymes that have been identified are glycerophosphodiesterase 1 (GDE1) and α/β-hydrolase domain-containing protein 4 (ABHD4). nih.govnih.gov

GDE1 is a membrane-associated phosphodiesterase that catalyzes the final step in a key anandamide (B1667382) biosynthesis pathway by hydrolyzing GP-NAE to produce anandamide and glycerol-3-phosphate. nih.govnih.govtargetmol.com Its specific tissue distribution, with high levels in the brain, aligns with the prominent role of anandamide in neurotransmission. nih.gov Consequently, developing selective inhibitors or activators of GDE1 could provide a means to control anandamide levels for therapeutic benefit in conditions like pain, anxiety, and inflammation. nih.gov

ABHD4 functions as a phospholipase that deacylates N-acyl phosphatidylethanolamines (NAPEs) to generate GP-NAE. nih.govbiorxiv.orgnih.gov This enzyme is integral to an NAPE-PLD-independent pathway for the biosynthesis of N-acyl ethanolamines (NAEs). nih.gov Research on ABHD4 knockout mice has revealed its role in regulating multiple classes of N-acyl phospholipids (B1166683) in the central nervous system. acs.orgresearchgate.net Targeting ABHD4 could therefore offer another strategic approach to manipulate the levels of GP-NAE and its downstream signaling molecules. opentargets.org

Regulatory Enzymes of GP-NAE Metabolism:

EnzymeFunctionPotential as a Drug Target
GDE1 Hydrolyzes GP-NAE to anandamide nih.govnih.govModulation could fine-tune anandamide signaling.
ABHD4 Produces GP-NAE from NAPE nih.govnih.govInhibition could reduce the production of a class of NAE precursors.

Unraveling Unidentified Metabolic Enzymes and Ancillary Pathways

While the ABHD4-GDE1 pathway for anandamide synthesis via this compound is well-documented, evidence suggests the existence of a more complex and regulated network of reactions. nih.govnih.govmdpi.com The generation of NAPE-PLD knockout mice, which still produce polyunsaturated NAEs like anandamide, strongly indicates that alternative, NAPE-PLD-independent pathways are significant in vivo. nih.gov

The full enzymatic machinery for the biosynthesis of NAEs is not yet completely understood. nih.gov For instance, the initial transfer of a fatty acyl chain to phosphatidylethanolamine to form NAPE is catalyzed by an N-acyltransferase (NAT) that has not been fully characterized. nih.govmdpi.com Furthermore, other enzymes from the GDE family may also play a role in the metabolism of GP-NAE and related compounds. nih.govnih.gov The existence of these uncharacterized enzymes and ancillary pathways highlights gaps in our knowledge and presents opportunities for the discovery of novel drug targets within the endocannabinoid system. mdpi.comnih.govtulane.edu

Integration with Multi-Omics Data for Systems Biology Understanding of Lipid Networks

A comprehensive understanding of the role of this compound requires its integration into the broader context of cellular and organismal lipid networks. Systems biology approaches, which combine multi-omics datasets such as lipidomics, transcriptomics, and proteomics, are essential for mapping the complex interactions of the endocannabinoid system. nih.govnih.gov

Lipidomics provides a snapshot of the relative abundance of GP-NAE and other related lipids, while transcriptomics and proteomics can reveal the expression levels of the enzymes that regulate their metabolism, such as GDE1 and ABHD4. nih.gov By integrating these large-scale datasets, researchers can construct detailed models of lipid metabolic and signaling networks. nih.gov This holistic view can help to identify critical nodes and pathways that are perturbed in disease states and can uncover previously unknown connections between different lipid classes and cellular processes. nih.gov

Development of Novel Analytical Probes for In Vivo Imaging and Real-Time Monitoring

To fully elucidate the dynamic roles of this compound in vivo, the development of novel analytical tools for its real-time monitoring is crucial. While current methods rely on mass spectrometry analysis of tissue extracts, these approaches lack the temporal and spatial resolution to capture the rapid changes in lipid signaling within living organisms. nih.gov

Significant progress has been made in developing electrochemical sensors and optical probes for the in vivo monitoring of neurotransmitters, including the downstream product of GP-NAE metabolism, anandamide. nih.gov These technologies offer the potential for high sensitivity and specificity in complex biological environments. nih.gov Future research efforts could focus on adapting these technologies to create probes that are selective for GP-NAE. Such tools would enable researchers to visualize the dynamics of GP-NAE production and degradation in specific brain regions or other tissues in real-time, providing invaluable insights into its physiological and pathological functions. nih.gov

Further Investigation of Non-Endocannabinoid Related Biological Roles and Novel Interacting Molecules

The biological significance of this compound may extend beyond its role as a precursor to anandamide. The enzymes involved in its metabolism, such as ABHD4, have been shown to regulate multiple classes of lipids, suggesting a broader role in lipid homeostasis. acs.orgresearchgate.net

Furthermore, the downstream metabolites of the NAE pathway have diverse biological activities. For example, anandamide itself can interact with targets other than cannabinoid receptors, such as the transient receptor potential vanilloid type 1 (TRPV1) channel. nih.govnih.gov Other NAEs, which are produced through similar pathways, have their own unique biological effects. nih.gov It is plausible that GP-NAE itself, or other yet-to-be-identified metabolites, may have intrinsic signaling properties or interact with novel protein targets. For example, the structurally related lipid N-arachidonoyl glycine (B1666218) (NAGly), a metabolite of anandamide, is a potent signaling molecule in its own right, acting on receptors like GPR18. researchgate.netnih.govnih.gov Future research should aim to identify potential interacting partners of GP-NAE and explore its biological functions outside of the classical endocannabinoid signaling cascade.

Q & A

Q. What are the key structural features of GP-NArE, and how do they influence its biochemical activity?

GP-NArE consists of three components: (1) an arachidonoyl chain (C20:4) linked via an amide bond to ethanolamine, (2) a glycerol backbone, and (3) a phosphate group bridging the glycerol and ethanolamine moieties. This amphiphilic structure allows GP-NArE to interact with both membrane-bound enzymes (e.g., GDE1) and aqueous environments, facilitating its role as a precursor to anandamide (AEA) . Methodologically, structural confirmation requires tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) and nuclear magnetic resonance (NMR) to resolve stereochemistry.

Q. How is GP-NArE biosynthesized in mammalian systems?

GP-NArE is synthesized via a two-step pathway:

  • Step 1 : N-Acyl phosphatidylethanolamine (NAPE) undergoes hydrolysis by α/β-hydrolase 4 (Abh4), a serine hydrolase, to generate lysophospholipid intermediates.
  • Step 2 : Glycerophosphodiesterase GDE1 cleaves the glycerol-phosphate bond in GP-NArE to release AEA . Experimental validation involves radiolabeled NAPEs in enzyme activity assays and knockout models (e.g., Abh4⁻/⁻ mice) to confirm pathway specificity.

Q. What methods are recommended for extracting GP-NArE from biological tissues?

The Bligh-Dyer method is optimal for lipid extraction due to its efficiency in recovering polar lipids like GP-NArE. Tissue homogenates are mixed with chloroform:methanol (1:2 v/v), followed by phase separation with water. The chloroform layer, containing GP-NArE, is evaporated under nitrogen and reconstituted in MS-compatible solvents (e.g., isopropanol:acetonitrile:water) .

Advanced Research Questions

Q. How does enzyme-substrate specificity influence GP-NArE metabolism in different tissues?

Abh4 exhibits selectivity for saturated and monounsaturated NAPEs, while polyunsaturated NAPEs (e.g., GP-NArE) are processed more efficiently by alternative pathways, such as Ca²⁺-dependent phospholipase A₂ (PLA2). Tissue-specific expression profiles of Abh4 and GDE1 further modulate GP-NArE flux. For example, brain tissue shows higher GDE1 activity, correlating with elevated AEA levels . Experimental approaches include:

  • Activity-based protein profiling (ABPP) to map enzyme distribution.
  • Stable isotope tracing (e.g., ¹³C-arachidonate) to track GP-NArE turnover.

Q. What evidence supports GP-NArE as a biomarker for vascular cognitive impairment (VCI)?

In VCI patients, GP-NArE is upregulated in serum and cerebrospinal fluid, correlating with PLA2 hyperactivity and glycerophospholipid dysregulation. Diagnostic models using GP-NArE and related metabolites (e.g., lysophosphatidylethanolamines) achieve AUC values >0.93 in distinguishing VCI subtypes. Validation requires liquid chromatography (LC)-MS with multiple reaction monitoring (MRM) and orthogonal partial least squares-discriminant analysis (OPLS-DA) .

Q. How do GP-NArE-derived signaling pathways interact with other lipid mediators?

GP-NArE metabolism intersects with:

  • Eicosanoid pathways : AEA competes with arachidonate-derived prostaglandins for COX-2 binding.
  • Lysophospholipid signaling : GP-NArE hydrolysis generates lysophosphatidylethanolamine (LPE), which regulates membrane curvature and receptor trafficking. Crosstalk is studied using lipidomic profiling (e.g., LC-MS/MS) and pharmacological inhibition (e.g., COX-2 inhibitors) in primary neurons or glial cells .

Q. How can contradictory data on GP-NArE’s biosynthetic routes be resolved?

Discrepancies arise from tissue-specific enzyme expression (e.g., NAPE-PLD vs. Abh4/GDE1 pathways) and analytical limitations (e.g., GP-NArE instability during extraction). To address this:

  • Stabilize GP-NArE ex vivo using enzyme inhibitors (e.g., methylarachidonoyl fluorophosphonate for PLA2).
  • Employ isotopic dilution assays with deuterated GP-NArE to correct for degradation .

Methodological Considerations

  • Quantification : Use reverse-phase LC-MS with a C18 column and 0.1% formic acid in mobile phases. GP-NArE elutes at ~8–10 min under gradient conditions (5–95% acetonitrile) .
  • Enzyme assays : Measure GDE1 activity using synthetic GP-NArE analogs (e.g., p-nitrophenyl phosphorylcholine) and monitor phosphate release via malachite green assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.